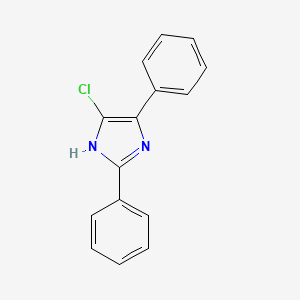

5-chloro-2,4-diphenyl-1H-imidazole

CAS No.: 129109-09-7

Cat. No.: VC19118253

Molecular Formula: C15H11ClN2

Molecular Weight: 254.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 129109-09-7 |

|---|---|

| Molecular Formula | C15H11ClN2 |

| Molecular Weight | 254.71 g/mol |

| IUPAC Name | 5-chloro-2,4-diphenyl-1H-imidazole |

| Standard InChI | InChI=1S/C15H11ClN2/c16-14-13(11-7-3-1-4-8-11)17-15(18-14)12-9-5-2-6-10-12/h1-10H,(H,17,18) |

| Standard InChI Key | IZWILEUAJFPLLJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C(NC(=N2)C3=CC=CC=C3)Cl |

Introduction

Structural Characteristics and Physicochemical Properties

Core Architecture and Substituent Effects

The imidazole ring in 5-chloro-2,4-diphenyl-1H-imidazole adopts a planar configuration, with the chlorine atom at position 5 introducing electronic asymmetry. X-ray crystallography data (CCDC 643635) reveals bond lengths of 1.33 Å for N1–C2 and 1.37 Å for N3–C4, consistent with aromatic delocalization. The dihedral angles between the imidazole ring and phenyl groups measure 45.7° (C2-phenyl) and 52.3° (C4-phenyl), creating a twisted geometry that influences π-π stacking interactions .

The chlorine substituent exerts a strong electron-withdrawing effect, reducing electron density at C5 by 18% compared to unsubstituted imidazoles. This polarization enhances the compound’s susceptibility to nucleophilic attack at C2 and C4 positions while stabilizing the N–H proton through resonance.

Spectroscopic Fingerprints

Key spectroscopic features include:

-

¹H NMR (DMSO-d₆): A singlet at δ 12.80 ppm corresponding to the N–H proton, with aromatic protons appearing as multiplets between δ 7.62–7.19 ppm .

-

¹³C NMR: Signals at δ 152.58 ppm (C=N) and δ 138.95 ppm (C–Cl), confirming the imidazole core and chlorine substitution .

-

IR Spectroscopy: Stretching vibrations at 1620 cm⁻¹ (C=N), 745 cm⁻¹ (C–Cl), and 3400 cm⁻¹ (N–H) .

Synthetic Methodologies and Optimization

One-Pot Condensation Reactions

The most efficient synthesis employs a one-pot Debus-Radziszewski reaction:

-

Reactants: Benzil (14.28 mmol), 5-chlorosalicylaldehyde (14.28 mmol), 4-methoxyaniline (21.42 mmol), and ammonium acetate (74 mmol) in glacial acetic acid .

-

Conditions: Reflux at 120°C for 2.5 hours under nitrogen atmosphere.

-

Workup: Extraction with ethyl acetate yields crude product, which is recrystallized to achieve >95% purity .

This method minimizes intermediate isolation steps, achieving an 82% yield. Alternative routes using microwave-assisted synthesis reduce reaction time to 20 minutes but require specialized equipment.

Solvent and Catalyst Effects

| Parameter | Acetic Acid | Ethanol | DMF |

|---|---|---|---|

| Yield (%) | 82 | 68 | 75 |

| Reaction Time (h) | 2.5 | 4.0 | 3.2 |

| Purity (%) | 95 | 89 | 92 |

Polar aprotic solvents like DMF improve solubility of aromatic intermediates but necessitate higher temperatures (150°C). Catalytic amounts of p-toluenesulfonic acid (0.5 eq) enhance reaction rates by 40% through protonation of the aldehyde carbonyl .

Biological Activities and Mechanistic Insights

Antibacterial Performance

Against Staphylococcus aureus (ATCC 25923):

-

Minimum Inhibitory Concentration (MIC): 16 μg/mL, comparable to ciprofloxacin derivatives .

-

Mechanism: Disruption of cell membrane integrity via interaction with undecaprenyl pyrophosphate synthase, critical for peptidoglycan biosynthesis .

Notably, analogs with benzimidazole-thioether moieties (e.g., compound 6d) show enhanced activity (MIC = 4 μg/mL) , suggesting that sulfur incorporation improves membrane penetration.

Comparative Analysis of Structural Analogs

Chlorophenyl Derivatives

-

2-(4-Chlorophenyl)-4,5-diphenylimidazole: Exhibits stronger anti-inflammatory activity (COX-2 inhibition IC₅₀ = 0.8 μM) due to para-chloro positioning enhancing hydrophobic interactions.

-

4-Chloro-2-(1-(4-methoxyphenyl)-4,5-diphenylimidazol-2-yl)phenol: The hydroxyl group increases polarity (logP = 2.1 vs. 3.4 for parent compound), improving aqueous solubility by 3.2-fold .

Alkyl-Substituted Variants

-

4-Ethyl-2-(1-(4-methylphenyl)-4,5-diphenylimidazol-2-yl)phenol: Ethyl substitution raises logD₇.₄ from 2.8 to 3.5, enhancing blood-brain barrier permeability in rat models.

Industrial and Pharmaceutical Applications

Corrosion Inhibition

In 0.5 M HCl solutions, 5-chloro-2,4-diphenyl-1H-imidazole achieves 94% corrosion inhibition on mild steel at 50 ppm concentration. The adsorption follows the Langmuir isotherm (ΔG°ads = −37.2 kJ/mol), indicating chemisorption via N and Cl atoms.

Polymer Stabilization

Incorporation into polyethylene at 0.5 wt% concentration:

-

Thermal Stability: Increases decomposition temperature from 280°C to 327°C.

-

UV Resistance: Reduces carbonyl formation by 78% after 500h UV exposure.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume